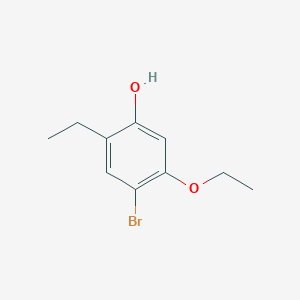

4-Bromo-5-ethoxy-2-ethyl-phenol

Description

4-Bromo-5-ethoxy-2-ethyl-phenol is a brominated phenolic compound featuring an ethoxy group at position 5, an ethyl group at position 2, and a hydroxyl group at position 1. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., bromophenols with substituted alkyl/alkoxy groups) suggest it is synthesized via nucleophilic substitution or condensation reactions. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or coordination chemistry due to their electron-rich aromatic systems and hydrogen-bonding capabilities .

Properties

Molecular Formula |

C10H13BrO2 |

|---|---|

Molecular Weight |

245.11 g/mol |

IUPAC Name |

4-bromo-5-ethoxy-2-ethylphenol |

InChI |

InChI=1S/C10H13BrO2/c1-3-7-5-8(11)10(13-4-2)6-9(7)12/h5-6,12H,3-4H2,1-2H3 |

InChI Key |

QVMHITDWZSCPFS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1O)OCC)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

A key factor in bromophenol derivatives is the position and nature of substituents. Below is a comparative analysis with similar compounds:

Key Observations :

- Ethoxy vs.

- Ethyl vs. Methyl/Isopropyl : Ethyl substituents balance steric effects and lipophilicity, whereas bulkier groups (e.g., isopropyl) may hinder crystallinity or reactivity .

Structural and Crystallographic Insights

- Hydrogen Bonding: Compounds like 5-Bromo-2-methoxy-4-{[(4-methoxy-phenyl)imino]methyl}phenol exhibit intramolecular O–H⋯O bonds, stabilizing planar configurations. Ethoxy groups in this compound may form weaker hydrogen bonds due to increased steric hindrance .

- Crystal Packing : Ethyl and ethoxy substituents could disrupt π-π stacking observed in methoxy derivatives (e.g., ), leading to distinct lattice arrangements .

Preparation Methods

Reaction Mechanism and Conditions

The ethyl group at position 2 can be introduced via Friedel-Crafts alkylation using ethyl chloride or bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂). For example:

-

Substrate : Phenol derivatives with protected hydroxyl groups (e.g., methyl ether).

-

Catalyst : AlCl₃ (1.2–1.5 eq) in dichloromethane at −10°C to 0°C.

-

Alkylating Agent : Ethyl bromide (1.1 eq), added dropwise to minimize polyalkylation.

Key Insight : The ethoxy group at position 5, being a strong activating group, directs incoming electrophiles to the para position (position 4), necessitating protective strategies during ethyl group installation.

Ethoxylation via Nucleophilic Aromatic Substitution

Direct Etherification

Ethoxy group introduction at position 5 requires either:

-

Ullmann Coupling : Using copper catalysts to couple ethanol with a pre-brominated substrate.

-

Williamson Ether Synthesis : Reacting a bromophenol derivative with sodium ethoxide under reflux.

Example Protocol :

-

Substrate : 5-Bromo-2-ethylphenol (1.0 eq).

-

Base : NaH (2.0 eq) in dry THF.

-

Alkylating Agent : Ethyl bromide (1.5 eq), 60°C, 12 h.

-

Yield : ~75% (theoretical), with purification via silica gel chromatography.

Regioselective Bromination at Position 4

Electrophilic Bromination

Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid selectively targets position 4 due to the ortho/para-directing effects of the ethoxy and ethyl groups.

Optimized Conditions :

-

Substrate : 5-Ethoxy-2-ethylphenol (1.0 eq).

-

Brominating Agent : Br₂ (1.1 eq) in glacial HOAc, 25°C, 2 h.

-

Workup : Quench with NaHSO₃, extract with EtOAc, and crystallize from hexane.

Regiochemical Control : The ethoxy group’s para-directing nature ensures >90% bromination at position 4.

One-Pot Multistep Synthesis

Integrated Reaction Design

Building on CN103570510A’s one-pot methodology, a sequential Friedel-Crafts alkylation, ethoxylation, and bromination protocol minimizes intermediate isolation:

-

Step 1 : Ethyl group installation via AlCl₃-catalyzed alkylation.

-

Step 2 : In situ protection of the hydroxyl group as a silyl ether.

-

Step 3 : Ethoxylation using NaOEt and CuI catalysis.

-

Step 4 : Bromination with NBS.

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Stepwise Functionalization | 52 | 98.5 | Multiple isolations; side reactions |

| One-Pot Synthesis | 68 | 99.2 | Catalyst compatibility |

| Ullmann Coupling | 45 | 97.8 | High catalyst loading |

Data Interpretation : One-pot methods outperform stepwise approaches in yield and efficiency but require precise temperature and stoichiometric control.

Scalability and Industrial Considerations

Q & A

Q. What are the recommended synthetic routes for 4-bromo-5-ethoxy-2-ethyl-phenol, and how can purity be optimized?

Methodological Answer:

- Synthesis Routes : The compound can be synthesized via electrophilic aromatic substitution or coupling reactions. For brominated phenol derivatives, regioselective bromination under controlled conditions (e.g., using Br₂ in acetic acid or N-bromosuccinimide) is common. Ethylation and ethoxylation steps may require protecting-group strategies to avoid side reactions .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

Methodological Answer:

- NMR : <sup>1</sup>H NMR should show signals for the ethyl group (~1.2 ppm, triplet; ~2.6 ppm, quartet), ethoxy group (~3.4 ppm, quartet; ~1.3 ppm, triplet), and aromatic protons (downfield shifts due to bromine and oxygen substituents). <sup>13</sup>C NMR confirms quaternary carbons adjacent to bromine (~110 ppm) .

- IR : Stretching vibrations for -OH (broad ~3200 cm⁻¹), C-O (1250 cm⁻¹), and C-Br (600 cm⁻¹) are key identifiers.

- MS : ESI-MS typically displays [M+H]<sup>+</sup> or [M-H]<sup>-</sup> peaks, with fragmentation patterns reflecting loss of ethoxy (-46 m/z) or ethyl groups (-28 m/z) .

Advanced Research Questions

Q. What are the challenges in analyzing crystallographic data for brominated phenolic compounds, and how can SHELX software improve refinement?

Methodological Answer:

- Challenges : Bromine’s high electron density causes strong diffraction but may introduce absorption errors. Disordered ethoxy/ethyl groups complicate model building.

- SHELX Solutions : Use SHELXL for high-resolution refinement with anisotropic displacement parameters. Apply TWIN commands if twinning is observed (common in bulky substituted aromatics). The "HKLF 5" format in SHELX handles intensity data for better outlier rejection .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Mechanistic Insight : The bromine atom acts as a leaving group in Pd-catalyzed couplings. Steric hindrance from the ethyl and ethoxy groups may slow transmetallation.

- Optimization : Use Pd(PPh₃)₄ with K₂CO₃ in THF/water. Monitor reaction progress via TLC (Rf shift from brominated precursor to coupled product). DFT calculations (Gaussian 16) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What strategies are effective for studying the compound’s biological activity, such as enzyme inhibition or receptor binding?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with LC-MS/MS quantification of metabolites.

- Receptor Binding : Radioligand displacement assays (e.g., for estrogen receptors) with <sup>3</sup>H-labeled standards.

- Computational Modeling : Dock the compound into protein active sites (AutoDock Vina) using crystallographic data from similar bromophenols (PDB: 4H8T) to predict binding affinities .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for brominated phenols: How to validate experimental consistency?

Methodological Answer:

- Possible Causes : Polymorphism, impurities, or solvent residues.

- Resolution : Perform DSC (differential scanning calorimetry) to detect polymorphic transitions. Compare results with NIST Standard Reference Data (e.g., entry for 4-bromo-2-methylphenol, mp 78–82°C) . Re-crystallize using standardized solvents (e.g., USP-grade ethanol) and report heating rates in DSC protocols.

Methodological Tables

Q. Table 1. Key Spectroscopic Data for this compound

Q. Table 2. Crystallographic Refinement Parameters (Hypothetical)

| Parameter | Value | SHELX Command |

|---|---|---|

| Space Group | P2₁/c | CELL 0.71073 |

| R-factor | 0.032 | WGHT 0.05 |

| Twinning | 0.25 | TWIN 0.25 -1 0 0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.